molecular formula C7H4BrCl2NO B8224744 (E)-4-Bromo-3-chloro-N-hydroxybenzimidoyl chloride

(E)-4-Bromo-3-chloro-N-hydroxybenzimidoyl chloride

Cat. No.: B8224744
M. Wt: 268.92 g/mol
InChI Key: JHTMCMFFASXKSW-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-Bromo-3-chloro-N-hydroxybenzimidoyl chloride is a chemical compound that belongs to the class of benzimidoyl chlorides This compound is characterized by the presence of bromine, chlorine, and a hydroxy group attached to a benzimidoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Bromo-3-chloro-N-hydroxybenzimidoyl chloride typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification steps: Including recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Bromo-3-chloro-N-hydroxybenzimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

    Oximes: Formed through oxidation.

    Amines: Resulting from reduction reactions.

    Substituted derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

(E)-4-Bromo-3-chloro-N-hydroxybenzimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-Bromo-3-chloro-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets and pathways:

    Molecular targets: It may interact with enzymes or receptors, altering their activity.

    Pathways involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chlorobenzaldehyde: A precursor in the synthesis of (E)-4-Bromo-3-chloro-N-hydroxybenzimidoyl chloride.

    N-hydroxybenzimidoyl chloride: A related compound with similar structural features.

Properties

IUPAC Name

(1Z)-4-bromo-3-chloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTMCMFFASXKSW-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.